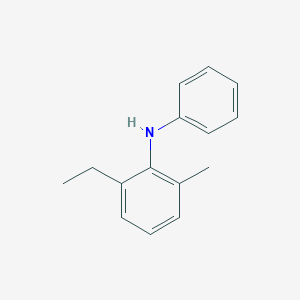![molecular formula C10H8N4O B15164884 Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- CAS No. 188677-64-7](/img/structure/B15164884.png)
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer and anti-tubercular properties . The structure of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- consists of a fused pyridazine and quinoxaline ring system, which contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- typically involves the condensation of appropriate hydrazine derivatives with quinoxaline-2,3-dione . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Major products formed from these reactions include various substituted pyridazinoquinoxalines and their derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as c-Met kinase . The compound’s ability to bind to these molecular targets disrupts critical signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
類似化合物との比較
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- can be compared with other similar compounds, such as:
Pyridazino[4,5-b]quinoxaline: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity but have different structural frameworks and mechanisms of action.
Triazolo[4,3-a]pyrazine derivatives: These compounds share some structural similarities and have been studied for their potential as kinase inhibitors.
The uniqueness of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- lies in its specific ring system and the resulting biological activities, which distinguish it from other related compounds.
特性
CAS番号 |
188677-64-7 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC名 |
2,4-dihydro-1H-pyridazino[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C10H8N4O/c15-9-5-8-10(14-13-9)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,14)(H,13,15) |
InChIキー |
YZLODSCJRJUKJG-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N=C2NNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
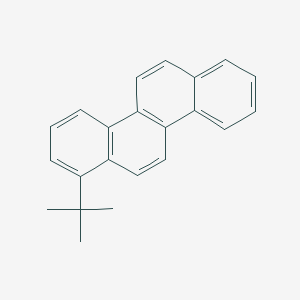

![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
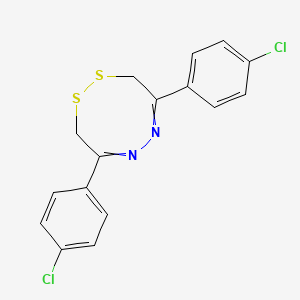
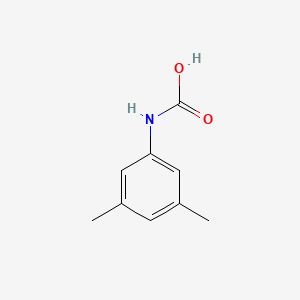

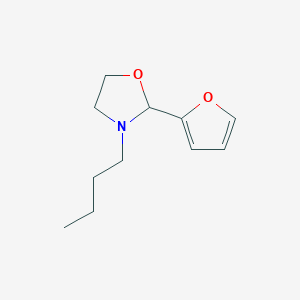
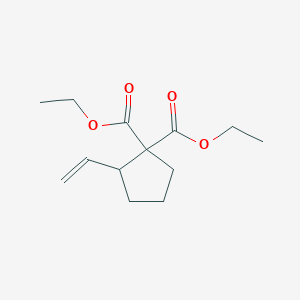
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
